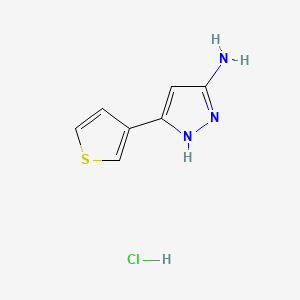
1-(2-Bromo-3-methylphenyl)-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromo-3-methylphenyl)-2-pyrrolidinone is an organic compound with a unique structure that combines a brominated aromatic ring and a pyrrolidinone moiety
准备方法
The synthesis of 1-(2-Bromo-3-methylphenyl)-2-pyrrolidinone typically involves the bromination of 3-methylphenyl followed by the introduction of the pyrrolidinone group. One common method includes the reaction of 2-bromo-3-methylbenzoyl chloride with pyrrolidine under controlled conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反应分析
1-(2-Bromo-3-methylphenyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(2-Bromo-3-methylphenyl)-2-pyrrolidinone has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is used in the synthesis of novel polymers and materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
作用机制
The mechanism of action of 1-(2-Bromo-3-methylphenyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolidinone ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
1-(2-Bromo-3-methylphenyl)-2-pyrrolidinone can be compared with similar compounds, such as:
1-(2-Bromo-4-methylphenyl)-2-pyrrolidinone: Differing by the position of the methyl group, this compound may exhibit different reactivity and biological activity.
1-(2-Chloro-3-methylphenyl)-2-pyrrolidinone: The substitution of bromine with chlorine can lead to variations in chemical properties and applications.
属性
分子式 |
C11H12BrNO |
|---|---|
分子量 |
254.12 g/mol |
IUPAC 名称 |
1-(2-bromo-3-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H12BrNO/c1-8-4-2-5-9(11(8)12)13-7-3-6-10(13)14/h2,4-5H,3,6-7H2,1H3 |
InChI 键 |
RGNKQZACQBRNLD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)N2CCCC2=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Oxabicyclo[3.1.0]hexan-6-ol](/img/structure/B13709639.png)





![6-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13709674.png)


![4-[2-(Chloromethoxy)ethyl]anisole](/img/structure/B13709701.png)




